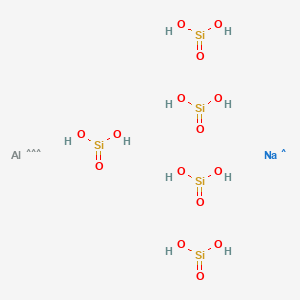
Ptilolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ptilolite, also known as Mordenite, is a type of zeolite mineral . The name Ptilolite is derived from the Greek words ‘ptilo-’ meaning “feather” and ‘-lite’ meaning “stone”, referring to its feather-like, threaded appearance .
Synthesis Analysis
Ptilolite, specifically Mordenite nanoparticles, have been synthesized using tetraethylammonium bromide (TEAB) as a structure-directing agent at low temperatures . The formation of these nanoparticles is attributed to the high concentration of TEAB and the occurrence of limiting Ostwald ripening at low temperatures .
Molecular Structure Analysis
Mordenite, a zeolite, is orthorhombic with space group Cmcm or Cmc 2 1. The unit cell of the Na form has dimensions a = 18.13 Å, b = 20.49 Å, c = 7.52 Å, and contains Na 8 Al 8 Si 40 O 96 · 24H 2 O . The aluminosilicate framework of mordenite is composed of a new type of chain, in which 5-membered rings of tetrahedra prevail .
Chemical Reactions Analysis
Clinoptilolite, a type of Ptilolite, has been used as an efficient and stable photocatalytic material . It can be used individually as a self-photocatalyst, as well as with modifications such as increasing its hydrophobicity to enhance its photocatalytic efficiency .
Physical And Chemical Properties Analysis
Ptilolite possesses significant properties such as high porosity and absorbency . In this compound, the Si/Al ratio is larger than in other zeolites, which makes it stable under high temperatures and acidic conditions .
Aplicaciones Científicas De Investigación
Photocatalytic Material
Clinoptilolite has been used as an efficient and stable photocatalytic material in recent years . It can be used individually as a self-photocatalyst, as well as with modifications such as increasing its hydrophobicity to enhance its photocatalytic efficiency .
Support for Photoactive Materials
Clinoptilolite is applied as a support for photoactive materials that increase the photoactivity of transition metals . This makes it a valuable component in various photocatalytic processes.
Environmental Pollution Treatment
The photocatalytic technique, due to its accessibility and cleanliness, has become one of the most important methods for cleaning the environment . Clinoptilolite plays a crucial role in this technique, which is based on the photooxidation of organic pollutants such as dyes, agricultural pesticides, and non-biodegradable pollutants .
Water Pollution Control
Clinoptilolite’s pores can interact with other molecules and ionic groups of organic origin, such as ammonia and nitrates, which bind with varying levels of affinity . This makes it useful in controlling water pollution.
Air Pollution Control
The rapid growth of industries and factories has significantly increased the entry of organic pollutants into the environment, including the air . Clinoptilolite, due to its photocatalytic properties, can help in reducing air pollution.
Medical Applications
Clinoptilolite is the zeolite most used and studied in medicine . The tribomechanically micronized form of Clinoptilolite (TMAZ) or two times with PMA technology (PMA-ZC) showed some preclinical and clinical evidences .
Mecanismo De Acción
Target of Action
Ptilolite, also known as clinoptilolite, is a natural zeolite abundant around the world . It primarily targets organic pollutants in the environment, including water and air . Thanks to its physico-chemical properties, this material is extremely versatile for several applications, ranging from environmental catalysis and CO2 removal to industrial and agricultural wastewater purification .
Mode of Action
Clinoptilolite possesses significant properties such as high porosity and absorbency . Due to the presence of cations in its framework, it is possible to tune the material’s features making it suitable for adsorbing specific compounds . Clinoptilolite can be used individually as a self-photocatalyst, as well as with modifications such as increasing its hydrophobicity led to enhance its photocatalytic efficiency .
Biochemical Pathways
The biochemical pathways affected by clinoptilolite primarily involve the degradation of organic pollutants. The photocatalytic technique, due to its accessibility and cleanliness, has become one of the most important and best methods for cleaning the environment . The zeolite matrix plays a supporting role for TiO2 and increases its capacity for adsorption and separation of TiO2 molecules, and therefore, its photocatalytic activity .
Result of Action
The molecular and cellular effects of Ptilolite’s action primarily involve the degradation of organic pollutants. The photocatalytic technique, due to its accessibility and cleanliness, has become one of the most important and best methods for cleaning the environment . The zeolite matrix plays a supporting role for TiO2 and increases its capacity for adsorption and separation of TiO2 molecules, and therefore, its photocatalytic activity .
Action Environment
The action of Ptilolite is influenced by environmental factors. Its stability under high temperatures and acidic conditions makes it an efficient and stable photocatalytic material . Furthermore, its low cost and availability make it a high-performance natural photocatalytic material . The use of clean resources to eliminate pollution has become one of the most important challenges, and Ptilolite plays a significant role in this regard .
Propiedades
InChI |
InChI=1S/Al.Na.5H2O3Si/c;;5*1-4(2)3/h;;5*1-2H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKJAAPVONZTMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Na].[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH10NaO15Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ptilolite | |
CAS RN |
12445-20-4 |
Source


|
| Record name | Mordenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012445204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

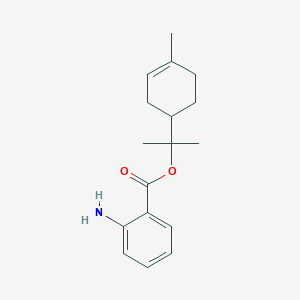

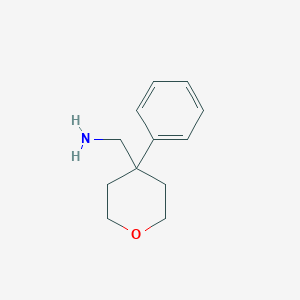
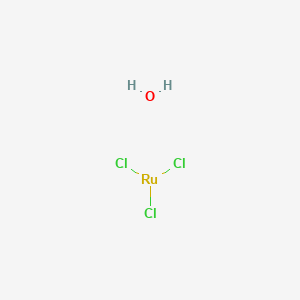
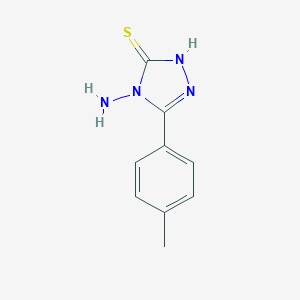



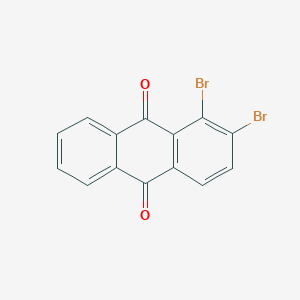

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)


![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)